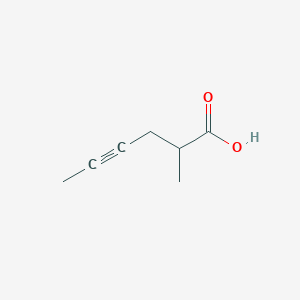










|
REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].C(NC(C)C)(C)C.[C:13]([OH:17])(=[O:16])[CH2:14][CH3:15].BrCC#CC>CCCCCC.CN(C)P(=O)(N(C)C)N(C)C.C1COCC1>[CH3:15][CH:14]([CH2:1][C:2]#[C:3][CH3:4])[C:13]([OH:17])=[O:16]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCC#CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the latter is stirred for 35 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
At 20° C.
|
|
Type
|
CUSTOM
|
|
Details
|
At -20° to 0°
|
|
Type
|
CUSTOM
|
|
Details
|
at 0°
|
|
Type
|
STIRRING
|
|
Details
|
The mixture is then stirred for 2 hours at room temperature
|
|
Duration
|
2 h
|
|
Type
|
STIRRING
|
|
Details
|
Then, the reaction mixture is stirred into 300 ml
|
|
Type
|
EXTRACTION
|
|
Details
|
of 10% hydrochloric acid, extracted three times
|
|
Type
|
ADDITION
|
|
Details
|
with a mixture of pentane/ether (1+1)
|
|
Type
|
EXTRACTION
|
|
Details
|
the organic extract
|
|
Type
|
WASH
|
|
Details
|
is washed neutral with water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed by distillation
|
|
Type
|
DISTILLATION
|
|
Details
|
After distilling the remainder in a bulb tube at 12 torr and 114°, 7.8 g
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |